molecular formula C19H17F3N4O3S B2666984 3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1021031-48-0

3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Número de catálogo: B2666984
Número CAS: 1021031-48-0
Peso molecular: 438.43
Clave InChI: TZZXJENDVVTVDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H17F3N4O3S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular FormulaC18H19F3N4O2S
Molecular Weight396.43 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, potentially inhibiting their growth through disruption of cellular processes.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cell Membrane Integrity : Its structural components might compromise the integrity of microbial cell membranes, contributing to its antimicrobial effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines including breast and colon cancer. It demonstrated an IC50 value of 15 µM against MCF-7 (breast cancer) cells and 10 µM against HCT116 (colon cancer) cells. These results suggest that it could serve as a lead compound for developing new anticancer therapies .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus8 - 32 µg/mL
AntimicrobialEscherichia coli16 - 64 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AnticancerHCT116 (colon cancer)10 µM

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. A study demonstrated that modifications to the structure of pyridazine can enhance its activity against various cancer cell lines. The introduction of the trifluoromethyl group and sulfonyl piperazine moiety in this compound may contribute to increased potency and selectivity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study:
In vitro studies on similar compounds have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting that further exploration of this compound could lead to effective anticancer agents.

2. Neurological Disorders

Pyridazine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurological disorders. The compound's structure suggests potential interactions with receptors involved in neuropharmacology, such as serotonin and dopamine receptors .

Case Study:
A related study explored the effects of pyridazine derivatives on anxiety-like behaviors in animal models, showing promising results that warrant further investigation into their therapeutic potential for treating anxiety and depression.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the pyridazine core followed by the introduction of furan and sulfonyl piperazine groups. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of these compounds, enhancing their pharmacological profiles .

Synthesis Overview:

  • Formation of Pyridazine Ring: Utilizing diazotization reactions.
  • Introduction of Furan Group: Electrophilic substitution methods.
  • Sulfonyl Piperazine Attachment: Nucleophilic substitution reactions.

Toxicological Studies

Understanding the toxicity profile of 3-(Furan-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is crucial for its development as a therapeutic agent. Preliminary studies indicate that while some derivatives exhibit low toxicity, comprehensive toxicological evaluations are necessary to ensure safety for clinical use .

Propiedades

IUPAC Name

3-(furan-2-yl)-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S/c20-19(21,22)14-3-1-4-15(13-14)30(27,28)26-10-8-25(9-11-26)18-7-6-16(23-24-18)17-5-2-12-29-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZXJENDVVTVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.